molecular formula C11H15ClN2 B2921237 (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride CAS No. 2490403-90-0

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride

Cat. No.: B2921237
CAS No.: 2490403-90-0
M. Wt: 210.71
InChI Key: LESWSCYUZOVLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethyl-1H-indol-6-yl)methanamine hydrochloride is a substituted indole derivative featuring an ethyl group at the 3-position of the indole ring and an aminomethyl group at the 6-position, with a hydrochloride counterion. This compound belongs to a class of bioactive molecules often explored in medicinal chemistry due to indole's prevalence in pharmacologically active agents.

Properties

IUPAC Name

(3-ethyl-1H-indol-6-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-2-9-7-13-11-5-8(6-12)3-4-10(9)11;/h3-5,7,13H,2,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWSCYUZOVLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride typically involves the reaction of 3-ethylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, where the indole nitrogen attacks the electrophilic carbon of the formaldehyde, followed by the addition of ammonium chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors, influencing neurotransmitter release and uptake. Additionally, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound's structural uniqueness lies in the 3-ethyl and 6-aminomethyl substitutions on the indole core. Key analogs include:

Compound Name Substitution Pattern Key Structural Differences
(1H-Indol-3-yl)methanamine hydrochloride Aminomethyl at 3-position Lacks ethyl group; substitution position differs
5-Methyltryptamine hydrochloride Ethylamine chain at 3-position; 5-methyl Ethylamine side chain vs. aminomethyl group
N-(1H-Indol-3-ylmethyl)ethanamine hydrochloride Ethyl group attached to aminomethyl at 3-position Ethyl group on amine vs. indole ring
Benzo[b]thiophen-2-yl methanamine hydrochloride Thiophene core instead of indole Heterocyclic core variation

Key Observations :

  • Heterocyclic Core : Thiophene or furan-based analogs (e.g., ) exhibit distinct electronic properties compared to indole derivatives, affecting reactivity and bioavailability .

Example :

  • Compound 28 (thieno[3,4-c]pyran derivative) in shows δ 134.3 (C-aromatic) and 52.4 (CH2NH2), highlighting core-dependent shifts .
Physicochemical Properties
Property (3-Ethyl-1H-indol-6-yl)methanamine HCl (Predicted) (1H-Indol-3-yl)methanamine HCl 5-Methyltryptamine HCl
Molecular Weight ~236.7 g/mol 146.19 g/mol 215.71 g/mol
Melting Point >200°C (estimated for crystalline salts) Not reported >200°C
Solubility Polar aprotic solvents (DMF, DMSO) Methanol, DMSO Methanol
LogP (Lipophilicity) ~2.5 (moderate) ~1.8 ~2.1

Notes:

  • Higher molecular weight and ethyl substitution may enhance lipophilicity compared to simpler indole derivatives .

Biological Activity

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride, with the molecular formula C11H14N2·HCl, is a derivative of indole that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Antiviral Properties

Research indicates that indole derivatives exhibit potential antiviral activity. The compound has been studied for its ability to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. Preliminary studies suggest that it may be effective against viruses such as influenza and HIV, although specific data on this compound remains limited.

Anticancer Activity

Indole derivatives are known for their anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. This compound has shown promise in inhibiting cancer cell lines in vitro. For instance, it may induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated that it possesses significant antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from ≤0.25 µg/mL to >200 µg/mL. However, it showed limited efficacy against Gram-negative bacteria and fungi .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets:

  • Receptor Interaction : The indole ring structure facilitates binding to serotonin receptors, potentially influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Cell Signaling Modulation : It has been suggested that this compound can modulate key signaling pathways associated with cancer progression and viral replication .

Synthesis

The synthesis of this compound typically involves a Mannich reaction where 3-ethylindole reacts with formaldehyde and ammonium chloride under acidic conditions. This process can be optimized for yield and purity through various industrial methods.

Case Studies

  • Antiviral Screening : A study screened several indole derivatives for antiviral activity, identifying this compound as a candidate with moderate efficacy against certain viral strains.
  • Anticancer Evaluation : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against a panel of bacterial pathogens, showing selective activity towards Gram-positive bacteria while being ineffective against Gram-negative strains .

Comparative Analysis

Compound NameAntiviral ActivityAnticancer ActivityAntimicrobial Activity
This compoundModerateSignificantSelective towards Gram-positive
(1H-Indol-3-yl)methanamineLowModerateBroad spectrum
(1-Methyl-1H-indol-3-yl)methanamineLowHighLimited

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.